tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate

Catalog No.
S737767
CAS No.
28387-66-8
M.F
C12H17NO3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate

CAS Number

28387-66-8

Product Name

tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate

IUPAC Name

tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h4-7,14H,8H2,1-3H3,(H,13,15)

InChI Key

JEQIMDDMLRIZKL-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)O

While the compound can be found in databases like PubChem [], there are no documented research articles or scientific studies directly mentioning its use. This suggests that the research involving this specific compound might be limited or even non-existent in the public domain.

Further Exploration:

If you are interested in exploring the potential scientific applications of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate, you might consider the following options:

  • Chemical structure analysis: By analyzing the compound's structure, researchers might be able to identify potential similarities to other molecules with known scientific applications. This could lead to investigating its potential for similar uses.
  • Patent search: Searching for patents mentioning the compound might reveal potential industrial applications or research efforts not yet published in scientific literature.
  • Contacting chemical suppliers: Some chemical suppliers might have additional information, including potential research applications or references, for this specific compound.

Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate is an organic compound with the molecular formula C12H17NO3 and the CAS number 28387-66-8. It features a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety, which contribute to its unique chemical properties. This compound is recognized for its reactivity and versatility in various scientific applications, particularly in organic synthesis as a protecting group for amines .

There is no known specific mechanism of action associated with THP-benzyl alcohol in scientific research.

  • Carbamates can exhibit some toxicity, so it is advisable to handle the compound with appropriate personal protective equipment (PPE) [].
  • The presence of an aromatic ring suggests potential flammability, so proper handling procedures should be followed.
Associated with this compound include:

  • Formation of Carbamate: The reaction between the chloroformate and amine leads to the formation of the carbamate bond.
  • Hydrolysis: Under certain conditions, the carbamate can hydrolyze to release the amine and form carbon dioxide.
  • Substitution Reactions: The presence of the hydroxyphenyl group allows for further substitution reactions, making it a versatile intermediate in organic synthesis.

Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate exhibits potential biological activities. It has been explored for its role as a substrate or inhibitor in enzymatic reactions, contributing to studies on enzyme mechanisms and protein interactions. The compound's ability to interact with biological targets suggests potential therapeutic applications, particularly in drug development.

Some specific biological activities include:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Antioxidant Properties: The compound has been investigated for its potential to scavenge free radicals, thus reducing oxidative stress.
  • Potential Therapeutic Effects: Research indicates possible anti-inflammatory and anticancer activities.

The synthesis of tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate can be summarized as follows:

  • Reactants: Tert-butyl chloroformate and 3-hydroxybenzylamine.
  • Catalyst/Base: Triethylamine is commonly used to facilitate the reaction.
  • Conditions: The reaction is performed at room temperature under an inert atmosphere (e.g., nitrogen) to prevent moisture interference.
  • Purification: After completion, the product is purified using techniques such as recrystallization or chromatography .

Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate finds applications across various fields:

  • Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions without interfering with other functional groups.
  • Pharmaceutical Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals due to its stability and reactivity.
  • Biological Research: It aids in studying enzyme mechanisms and protein interactions, contributing valuable insights into biochemical pathways .

The mechanism of action for tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing its reactivity. Additionally, the carbamate group can interact with enzymes and proteins, modulating their activity and affecting various biological pathways.

Research has shown that this compound may:

  • Inhibit enzyme activity by binding to active sites.
  • Modulate cellular receptors involved in signal transduction.
  • Act as an antioxidant by scavenging free radicals.

Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate can be compared with similar compounds based on structural features and reactivity:

Compound NameCAS NumberStructural FeaturesUnique Properties
Tert-butyl N-(3-hydroxyphenyl)carbamate28387-66-8Hydroxyphenyl group at 3-positionVersatile protecting group for amines
Tert-butyl N-(4-hydroxyphenyl)carbamateNot ProvidedHydroxyphenyl group at 4-positionDifferent reactivity due to position
Tert-butyl N-(3-methoxyphenyl)carbamateNot ProvidedMethoxy instead of hydroxy groupAltered electronic properties affecting reactivity

Tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate stands out due to its specific positioning of the hydroxy group, which imparts unique chemical and biological properties compared to its analogs .

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl [(3-hydroxyphenyl)methyl]carbamate

Dates

Modify: 2023-08-15

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